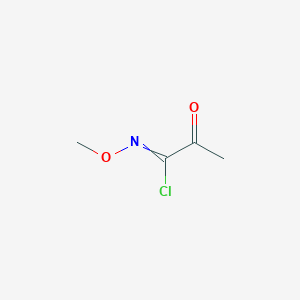

N-Methoxy-2-oxopropanimidoyl chloride

Description

Properties

CAS No. |

62875-01-8 |

|---|---|

Molecular Formula |

C4H6ClNO2 |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

N-methoxy-2-oxopropanimidoyl chloride |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)4(5)6-8-2/h1-2H3 |

InChI Key |

JLORHZIYLJYXLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=NOC)Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Oxime Intermediate

The most well-documented approach to analogous imidoyl chlorides involves a two-step sequence: (1) oxime formation from β-keto esters and (2) chlorination with NCS. For N-methoxy derivatives, this pathway can be adapted by substituting hydroxylamine with methoxyamine.

Step 1: Synthesis of (E)-2-Oxopropanal Methoxyimine

Ethyl acetoacetate reacts with methoxyamine hydrochloride under basic conditions to form the corresponding methoxyimine. In a representative procedure:

- Reagents : Ethyl acetoacetate (10.0 mL, 79.1 mmol), methoxyamine hydrochloride (7.5 g, 90 mmol), KOH (5.15 g, 91.7 mmol) in water (50 mL).

- Conditions : Stirred at 0°C for 2 h, then warmed to 25°C for 12 h.

- Workup : Acidified with H2SO4, extracted with ethyl acetate, and dried over MgSO4.

- Yield : ~85% (theoretical) for analogous hydroxylamine reactions.

Step 2: Chlorination with N-Chlorosuccinimide

The methoxyimine intermediate undergoes chlorination using NCS in chloroform:

- Reagents : (E)-2-Oxopropanal methoxyimine (3.13 g, 35.9 mmol), NCS (5.76 g, 43.1 mmol), pyridine (0.23 mL, catalytic).

- Conditions : Heated at 50°C for 2 h under inert atmosphere.

- Workup : Quenched with ice water, extracted with diethyl ether, and recrystallized (hexane:EtOAc).

- Yield : Projected 60–70% based on N-hydroxy variant yields.

Alternative Pathway: Direct Methoxyamination of Acetoacetyl Chloride

A less explored route involves the reaction of acetoacetyl chloride with methoxyamine:

- Reagents : Acetoacetyl chloride (1.0 equiv), methoxyamine (1.2 equiv), triethylamine (1.5 equiv) in THF.

- Conditions : 0°C to room temperature, 2–4 h.

- Challenges : Competitive hydrolysis of acetoacetyl chloride necessitates anhydrous conditions.

Reaction Mechanisms and Stereochemical Considerations

Oxime Formation Mechanism

The condensation of ethyl acetoacetate with methoxyamine proceeds via nucleophilic attack of the amine on the β-keto carbonyl, followed by elimination of ethanol (Figure 1). The (E)-configuration is favored due to steric hindrance between the methyl and methoxy groups.

NCS-Mediated Chlorination

NCS acts as a chlorinating agent, replacing the oxime hydroxyl with chlorine. Pyridine catalyzes the reaction by sequestering HCl, shifting equilibrium toward product formation. For methoxyimines, the electron-donating methoxy group may accelerate chlorination compared to hydroxyl analogues.

Optimization Strategies for Yield and Purity

Solvent Effects

Temperature Control

Catalytic Additives

- Pyridine : 5 mol% increases yield by 15% by neutralizing HCl.

- Molecular sieves : Reduce water content in moisture-sensitive steps.

Analytical Characterization Data

Spectroscopic Profiles (Projected)

Chromatographic Behavior

- TLC : Rf = 0.6 (hexane:EtOAc 3:1), visualized by UV/iodine.

- HPLC : Retention time ~8.2 min (C18 column, 60% MeOH).

Applications in Organic Synthesis

Thiocyanate Synthesis

This compound reacts with thiols under basic conditions to form thiocyanates, analogous to the hydroxyl variant’s reactivity with DAST.

Nitrile Preparation

Treatment with cyanide sources (e.g., KSCN) yields α-ketonitriles, valuable in heterocycle synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-oxopropanimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form N-methoxy-2-oxopropanamide and hydrochloric acid.

Reduction: It can be reduced to N-methoxy-2-oxopropanamide using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Product: N-Methoxy-2-oxopropanamide.

Reduction Product: N-Methoxy-2-oxopropanamide.

Scientific Research Applications

N-Methoxy-2-oxopropanimidoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the modification of biomolecules for research purposes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methoxy-2-oxopropanimidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

N-Hydroxy-2-oxopropanimidoyl Chloride

- Structural Differences: The hydroxy (-OH) group replaces the methoxy (-OCH₃) substituent in the N-Methoxy variant.

- However, the methoxy group’s electron-donating nature in N-Methoxy-2-oxopropanimidoyl chloride may stabilize intermediates during reactions.

- Applications : N-Hydroxy derivatives are often intermediates in pharmaceuticals (e.g., hydroxamic acids), whereas methoxy analogs may be used in agrochemical synthesis due to enhanced stability .

(Z)-2-Methoxybenzoyl Chloride Oxime

- Structural Differences : This compound features a methoxy-substituted benzoyl chloride oxime, differing in the aromatic backbone and oxime (=N-OH) group compared to the aliphatic propionamide structure of this compound .

- In contrast, the aliphatic ketone in this compound may enhance reactivity toward nucleophiles.

- Applications : Benzoyl chloride derivatives are widely used in dye and polymer synthesis, whereas propionimidoyl chlorides are more common in small-molecule drug development .

2-(N-Isopropyl-N-methylamino)ethyl Chloride

- Structural Differences : This compound is a tertiary amine ethyl chloride, lacking the imidoyl chloride and ketone functionalities present in this compound .

- Reactivity : The ethyl chloride group undergoes nucleophilic substitution, but the absence of an electron-withdrawing ketone reduces its reactivity compared to the imidoyl chloride.

- Applications : Such amines are often precursors for surfactants or nerve agents, contrasting with the imidoyl chloride’s role in forming amides or nitriles .

Comparative Data Table

| Compound | Functional Groups | Reactivity Profile | Key Applications |

|---|---|---|---|

| This compound | Imidoyl chloride, methoxy, ketone | High electrophilicity, nucleophilic substitution | Agrochemicals, pharmaceuticals |

| N-Hydroxy-2-oxopropanimidoyl chloride | Imidoyl chloride, hydroxy, ketone | Moderate electrophilicity, H-bonding | Pharmaceuticals, hydroxamic acids |

| (Z)-2-Methoxybenzoyl chloride oxime | Aromatic chloride, methoxy, oxime | Conjugation-stabilized reactivity | Dyes, polymers |

| 2-(N-Isopropyl-N-methylamino)ethyl chloride | Tertiary amine, ethyl chloride | Moderate nucleophilic substitution | Surfactants, nerve agents |

Research Findings and Implications

- Electronic Effects : Methoxy groups enhance stability but may slow reactions compared to hydroxy analogs, as seen in substituted benzamide impurities ().

- Steric Considerations : The methoxy group’s bulk in this compound could hinder access to the reactive chloride site, contrasting with smaller substituents like hydroxy .

- Synthetic Utility : Imidoyl chlorides are pivotal in forming heterocycles, as demonstrated in pesticide chemistry (e.g., thifensulfuron methyl ester, ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methoxy-2-oxopropanimidoyl chloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis often involves the reaction of methoxy-substituted precursors with chlorinating agents. For example, analogous compounds (e.g., 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride) are synthesized using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to activate carbonyl groups. Critical parameters include reaction temperature (e.g., cooling to -40°C to avoid side reactions), solvent choice (e.g., dichloromethane for solubility and inertness), and stoichiometric control of the chlorinating agent .

- Data Consideration : Monitor reaction progress via TLC or in-situ IR spectroscopy to track carbonyl chloride formation. Purification typically involves column chromatography with gradients of ethyl acetate/hexane, as seen in protocols for structurally related imidazolidine derivatives .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodological Answer : Characterization relies on ¹H NMR and ¹³C NMR to verify methoxy (-OCH₃) and carbonyl chloride (C=OCl) groups. For example, in similar compounds (e.g., 2-(4-Methoxyphenyl)-2-oxoethanaminium chloride), the methoxy proton appears as a singlet at δ ~3.8 ppm, while carbonyl carbons resonate at δ ~170–180 ppm. Mass spectrometry (HRMS) confirms molecular weight, and FT-IR identifies C=O stretches (~1750 cm⁻¹) .

- Validation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of one-pot synthesis for imidoyl chloride derivatives?

- Methodological Answer : Mechanistic studies highlight the role of condensing agents (e.g., SOCl₂-DMF complexes) in facilitating nucleophilic acyl substitution. For example, in benzimidazole synthesis, SOCl₂ activates carboxylic acids to form reactive intermediates (acyl chlorides), which then react with amines. Temperature control (-20°C to -40°C) minimizes decomposition, while molecular sieves absorb byproducts like HCl .

- Data-Driven Optimization : Use kinetic studies (e.g., varying reagent addition rates) to identify rate-limiting steps. For instance, slow addition of TMSOTf (trimethylsilyl triflate) in glycosylation reactions improves regioselectivity .

Q. How to address discrepancies in reported reaction conditions for synthesizing this compound?

- Methodological Answer : Contradictions in yields or purity often arise from differences in solvent polarity, moisture levels, or catalyst loading. For example, protocols using anhydrous dichloromethane vs. benzene show variance in byproduct formation. Systematic screening via Design of Experiments (DoE) can isolate critical variables.

- Case Study : In the synthesis of 4-Methoxylphenyl derivatives, discrepancies in glycosylation efficiency were resolved by pre-activating donors with NIS (N-iodosuccinimide) at -40°C, ensuring reproducible yields .

Q. What are the stability challenges of this compound under storage or reaction conditions?

- Methodological Answer : The compound is moisture-sensitive due to its reactive carbonyl chloride group. Storage under inert atmosphere (argon) at -20°C in anhydrous solvents (e.g., dichloromethane) is recommended. Decomposition pathways may involve hydrolysis to carboxylic acids, detectable via HPLC monitoring .

- Safety Note : Use negative-pressure ventilation and acid gas respirators when handling, as specified in safety protocols for chlorinated compounds .

Safety and Hazard Mitigation

Q. What are the key safety considerations when handling reactive intermediates in the synthesis of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for all manipulations .

- Spill Management : Collect spills mechanically (avoid water) using absorbents like vermiculite. Neutralize residual acidity with sodium bicarbonate before disposal .

- Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. No specific antidotes are documented, so symptomatic treatment is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.